molecular formula C10H18N2O2 B046813 (2S,5SR)-(+)-2,5-Dihydro-3,6-dimethoxy-2-isopropyl-5-methylpyrazine CAS No. 116907-51-8

(2S,5SR)-(+)-2,5-Dihydro-3,6-dimethoxy-2-isopropyl-5-methylpyrazine

Cat. No.: B046813
CAS No.: 116907-51-8
M. Wt: 198.26 g/mol
InChI Key: AGSVBAIKOLJRNR-MQWKRIRWSA-N
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Description

(5S)-3,6-dimethoxy-2-methyl-5-propan-2-yl-2,5-dihydropyrazine is a chemical compound that belongs to the class of dihydropyrazines This compound is characterized by its unique structure, which includes two methoxy groups, a methyl group, and a propan-2-yl group attached to a dihydropyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-3,6-dimethoxy-2-methyl-5-propan-2-yl-2,5-dihydropyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethoxy-2-methylpyrazine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5S)-3,6-dimethoxy-2-methyl-5-propan-2-yl-2,5-dihydropyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyrazine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted pyrazine and tetrahydropyrazine derivatives, which can be further utilized in different applications.

Scientific Research Applications

(5S)-3,6-dimethoxy-2-methyl-5-propan-2-yl-2,5-dihydropyrazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5S)-3,6-dimethoxy-2-methyl-5-propan-2-yl-2,5-dihydropyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dimethoxy-2-methylpyrazine
  • 2,5-dimethoxy-3-methylpyrazine
  • 3,6-dimethoxy-2-propan-2-ylpyrazine

Uniqueness

(5S)-3,6-dimethoxy-2-methyl-5-propan-2-yl-2,5-dihydropyrazine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its stereochemistry also plays a crucial role in its reactivity and interactions with biological targets.

This detailed article provides a comprehensive overview of (5S)-3,6-dimethoxy-2-methyl-5-propan-2-yl-2,5-dihydropyrazine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(5S)-3,6-dimethoxy-2-methyl-5-propan-2-yl-2,5-dihydropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-6(2)8-10(14-5)11-7(3)9(12-8)13-4/h6-8H,1-5H3/t7?,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSVBAIKOLJRNR-MQWKRIRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NC(C(=N1)OC)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=N[C@H](C(=N1)OC)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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